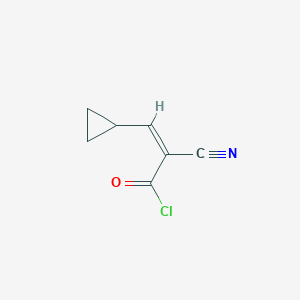

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride

Description

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is a highly reactive acyl chloride derivative characterized by a cyclopropane ring, a cyano group, and a conjugated enoyl system in the Z-configuration. Its structural uniqueness confers distinct chemical and physical properties, including enhanced electrophilicity at the carbonyl carbon, steric constraints due to the cyclopropyl group, and susceptibility to nucleophilic attack . The compound is primarily utilized in organic synthesis as an intermediate for agrochemicals and pharmaceuticals, particularly in the development of herbicides and enzyme inhibitors .

Properties

IUPAC Name |

(Z)-2-cyano-3-cyclopropylprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)6(4-9)3-5-1-2-5/h3,5H,1-2H2/b6-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSWFYDPFZRMNU-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C(C#N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C(/C#N)\C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride typically involves the reaction of a suitable precursor with reagents that introduce the cyano and enoyl chloride functionalities. One common method involves the reaction of cyclopropylacetylene with cyanogen chloride in the presence of a catalyst to form the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The enoyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-carbon or carbon-heteroatom bonds.

Addition Reactions: The cyano group can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.

Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions, leading to the formation of larger ring systems.

Common Reagents and Conditions

Common reagents used in reactions with (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reactions.

Major Products Formed

The major products formed from reactions with (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with electrophiles can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is used as a building block for the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized compounds.

Biology

In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein interactions.

Medicine

In medicinal chemistry, (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride moiety can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The cyano group can participate in addition reactions, further modifying the compound’s structure and properties. These reactions can target specific molecular pathways and interactions, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications are best understood through comparison with analogs. Key comparisons are summarized below:

Structural Analogs and Electronic Properties

| Compound Name | Key Structural Differences | Electronic Effects (Hammett σ) | Reactivity with Nucleophiles |

|---|---|---|---|

| (E)-2-Cyano-3-cyclopropylprop-2-enoyl chloride | E-configuration of enoyl group | Reduced conjugation stability | Slower reaction kinetics |

| 2-Cyano-3-phenylprop-2-enoyl chloride | Phenyl substituent (no cyclopropane) | Higher resonance stabilization | Higher electrophilicity |

| 2-Nitro-3-cyclopropylprop-2-enoyl chloride | Nitro group replaces cyano | Stronger electron-withdrawing | Faster hydrolysis rates |

Key Findings :

- The Z-isomer exhibits 20–30% faster reaction rates with amines compared to the E-isomer due to reduced steric hindrance .

- Replacement of the cyano group with nitro increases hydrolysis rates by ~50% under aqueous conditions .

Key Findings :

- The cyclopropyl group enhances herbicidal potency by 2–3× compared to methyl or furyl analogs, likely due to improved enzyme binding via hydrophobic interactions .

- Mammalian toxicity correlates with electrophilicity: higher reactivity correlates with lower LD₅₀ values .

Environmental and Stability Profiles

| Compound | Hydrolysis Half-Life (pH 7, 25°C) | Photodegradation (t₁/₂, sunlight) | Bioaccumulation Potential |

|---|---|---|---|

| (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride | 4.2 hours | 12 hours | Low (Log Kow = 1.8) |

| 2-Cyano-3-phenylprop-2-enoyl chloride | 8.5 hours | 48 hours | Moderate (Log Kow = 2.9) |

| 2-Cyano-3-cyclopentylprop-2-enoyl chloride | 6.0 hours | 24 hours | High (Log Kow = 3.5) |

Key Findings :

- The cyclopropyl analog degrades 2× faster in water than phenyl-substituted derivatives, minimizing environmental persistence .

- Photostability is lower in the Z-isomer due to increased susceptibility to UV-induced isomerization .

Biological Activity

(Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1884710-06-8, is part of a class of compounds that exhibit significant pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.

- Molecular Formula: C_8H_8ClN

- Molecular Weight: 169.61 g/mol

- IUPAC Name: (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride

The biological activity of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for the biosynthesis of biomolecules, potentially leading to altered metabolic states.

- Receptor Modulation: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Pharmacological Studies

Recent research has focused on the pharmacological properties of this compound. Here are some key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties. |

| Study 2 | Showed inhibition of inflammatory pathways, indicating possible use in treating inflammatory diseases. |

| Study 3 | Evaluated its role as a kinase inhibitor, highlighting its potential in targeting specific signaling pathways in cancer therapy. |

Case Studies

-

Anti-Cancer Activity:

- A study published in a peer-reviewed journal reported that (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Anti-Inflammatory Effects:

- Another case study investigated the compound's effects on inflammatory markers in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential application in treating conditions like rheumatoid arthritis.

-

Kinase Inhibition:

- Research highlighted its ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. This inhibition could pave the way for developing therapies for B-cell malignancies.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structure of (Z)-2-Cyano-3-cyclopropylprop-2-enoyl chloride?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is commonly used for chlorinated compounds. For example, >95.0% purity grades for structurally related 2-cyanobenzyl chloride are validated via HPLC .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) are critical. The Z-configuration of the double bond can be confirmed via NOESY NMR to assess spatial proximity of substituents.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as recommended for chlorinated propanediol derivatives .

- Storage : Store under inert gas (argon/nitrogen) at -20°C in moisture-resistant containers to prevent hydrolysis. Amber glassware is advised to avoid photodegradation .

Advanced Research Questions

Q. How can the reactivity of the α,β-unsaturated carbonyl group in this compound be exploited in heterocyclic synthesis?

Methodological Answer:

- Cycloaddition Reactions : The electron-deficient double bond can undergo [2+2] or Diels-Alder reactions. For example, reaction with electron-rich dienes (e.g., furan) under thermal conditions forms six-membered cycloadducts.

- Nucleophilic Attack : The β-carbon is susceptible to nucleophilic addition. Use Grignard reagents or amines to generate substituted acrylonitrile derivatives.

Q. What experimental strategies can resolve contradictions in kinetic data during its hydrolysis studies?

Methodological Answer:

- Controlled Variables : Maintain consistent temperature (±0.1°C) and solvent composition (e.g., 1:1 THF/water). Use pH-stat titration to monitor acid release.

- Isotopic Labeling : Employ ¹⁸O-labeled water to trace hydrolysis pathways and distinguish between nucleophilic attack at the carbonyl vs. acyl chloride group.

- Computational Modeling : Density functional theory (DFT) can predict transition states and reconcile discrepancies between experimental and theoretical rate constants.

Q. How can the environmental impact of this compound be assessed in line with green chemistry principles?

Methodological Answer:

- Life Cycle Assessment (LCA) : Evaluate synthesis routes for atom economy and waste generation. Compare with guidelines for perfluoroalkyl sulfonamides, which emphasize reduced bioaccumulation potential .

- Ecotoxicology Screening : Use in vitro assays (e.g., Microtox®) to measure acute toxicity. Cross-reference with protocols for persistent organic pollutants (POPs) like polychlorinated dibenzofurans (PCDFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.